2-(Tetrahydrofuran-2-yl)acetic acid
Overview
Description
2-(Tetrahydrofuran-2-yl)acetic acid is a chemical compound that can be synthesized through various methods and has applications in different fields, including organic chemistry and pharmaceuticals. The compound is related to tetrahydropyrans and tetrahydrofurans, which are cyclic ethers and have been studied for their potential use in synthesis and industry.
Synthesis Analysis
The synthesis of compounds related to 2-(tetrahydrofuran-2-yl)acetic acid has been explored in several studies. A diastereoselective route to synthesize 2,6-syn-disubstituted tetrahydropyrans was developed, which is significant for compounds like (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a component of the African civet cat's glandular marking secretion . Another study presented a synthesis strategy for (tetrahydrofuran-2-yl)acetates using a 'cyclization/hydrogenation/enzymatic kinetic resolution' approach, achieving excellent enantioselectivities . Additionally, a straightforward synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives was reported, which involves a one-pot three-component reaction without the need for a catalyst .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(tetrahydrofuran-2-yl)acetic acid has been determined through various spectroscopic methods. For instance, the crystal structure of a complex acetic acid derivative with a tetrahydropyran moiety was elucidated using X-ray diffraction analysis, revealing that the pyranoid ring adopts a chair conformation, which contributes to the stability of the sugar moiety .
Chemical Reactions Analysis
Chemical reactions involving tetrahydrofuran derivatives have been studied to understand their behavior and potential applications. Stereospecific formation of tetrahydrofurans from substituted 2,8-dioxabicyclo[3.2.1]oct-3-ylmethanols was observed when reacted with oxalic acid, occurring with inversion of configuration at a tertiary carbon . This type of reaction is important for understanding the chemical behavior of tetrahydrofuran derivatives and their potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyltetrahydrofuran (2-MeTHF), a related compound, have been extensively studied due to its potential as a biomass-derived solvent. Its low miscibility with water, high boiling point, and remarkable stability make it an attractive option for various applications in organic chemistry, including organometallics, organocatalysis, and biotransformations. The environmental benefits and preliminary toxicology assessments suggest that it could be used more widely in pharmaceutical chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(oxolan-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVQOXHVRVPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281498 | |
Record name | (Oxolan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydrofuran-2-yl)acetic acid | |
CAS RN |
2434-00-6 | |
Record name | 2434-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Oxolan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxolan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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